Lipophilicity Advantage: XLogP3-AA of 3.1 for the Ethylsulfonyl Derivative vs. 2.7 for the Methylsulfonyl Analog
The target compound exhibits a computed XLogP3-AA of 3.1, which is 0.4 log units higher than that of the direct methylsulfonyl analog 1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole (CAS 134202-23-6, XLogP3-AA = 2.7) [1]. The ethyl-to-methyl homologation also increases molecular weight from 304.3 to 318.4 g/mol and adds one rotatable bond (4 vs. 3), while maintaining identical hydrogen bond acceptor/donor counts (HBA = 4, HBD = 0) [1][2]. This places the target compound closer to the empirical optimal LogP range (3–5) for oral absorption while remaining within Lipinski compliance [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1; MW = 318.4 g/mol; Rotatable bonds = 4 |
| Comparator Or Baseline | 1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole (CAS 134202-23-6): XLogP3-AA = 2.7; MW = 304.3 g/mol; Rotatable bonds = 3 |
| Quantified Difference | ΔXLogP3-AA = +0.4; ΔMW = +14.1 g/mol; ΔRotatable bonds = +1 |
| Conditions | PubChem-computed XLogP3-AA values (algorithm version 3.0, PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity within the drug-like range generally correlates with improved passive membrane permeability and oral bioavailability potential, making the ethylsulfonyl derivative the preferred choice over the methylsulfonyl analog for cell-based assays and in vivo pharmacokinetic studies.
- [1] PubChem. Compound Summary for CID 16640958: 1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole. XLogP3-AA = 2.7, MW = 304.3, Rotatable bonds = 3. https://pubchem.ncbi.nlm.nih.gov/compound/134202-23-6 (accessed 2026-04-29). View Source
- [2] PubChem. Compound Summary for CID 18576785: 2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole. XLogP3-AA = 3.1, MW = 318.4, Rotatable bonds = 4. https://pubchem.ncbi.nlm.nih.gov/compound/886924-77-2 (accessed 2026-04-29). View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
